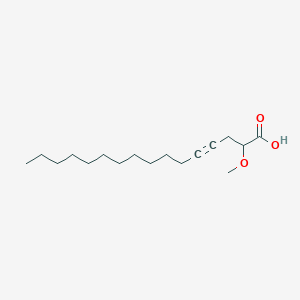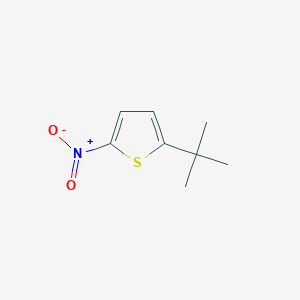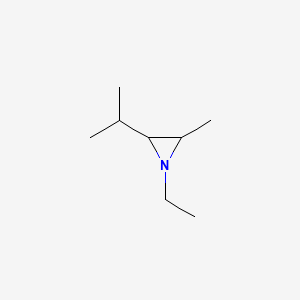
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their unique properties and wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The 1,2,3-triazole moiety is particularly valued for its stability and ability to participate in a variety of chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction is catalyzed by copper(I) iodide and proceeds under mild conditions to give high yields of the desired triazole product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow conditions. Copper-on-charcoal is often used as a heterogeneous catalyst to facilitate the reaction . This method allows for the efficient production of large quantities of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in the cycloaddition reaction.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
Amides and Esters: Formed from substitution reactions involving the carbonyl chloride group.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride has numerous applications in scientific research:
Medicinal Chemistry: Used in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride involves its ability to form stable triazole rings through cycloaddition reactions. The triazole ring can interact with various molecular targets, including enzymes and receptors, to exert its effects . The carbonyl chloride group also allows for further functionalization, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazoles: Another class of triazoles with similar properties but different reactivity patterns.
Imidazoles: Share some structural similarities but have different chemical and biological properties.
Uniqueness
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonyl chloride is unique due to its combination of a triazole ring and a carbonyl chloride group, which allows for a wide range of chemical reactions and applications .
Propiedades
Número CAS |
52187-91-4 |
|---|---|
Fórmula molecular |
C15H10ClN3O |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
1,5-diphenyltriazole-4-carbonyl chloride |
InChI |
InChI=1S/C15H10ClN3O/c16-15(20)13-14(11-7-3-1-4-8-11)19(18-17-13)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
OBMXKZRDQHHYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)

![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)



![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)



